
N-(2-propoxyphenyl)-2-butenediamide
説明
N-(2-propoxyphenyl)-2-butenediamide, also known as PPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPBA is a synthetic compound that belongs to the class of N-acyl-2,3-diaminopropionic acid derivatives. It has a molecular formula of C12H18N2O2 and a molecular weight of 226.29 g/mol.
科学的研究の応用
Alzheimer’s Disease Research
One notable application of N-(2-propoxyphenyl)-2-butenediamide derivatives is in Alzheimer’s disease research. Studies have shown that certain derivatives exhibit significant inhibitory activity against cholinesterases, enzymes implicated in Alzheimer's disease. For instance, compounds have demonstrated high-selectivity index and potential utility in understanding enzyme-inhibitor interactions, which is crucial for developing new treatments for Alzheimer's disease (Yerdelen et al., 2015).
Antioxidant Activity
This compound derivatives also play a role in antioxidant research. These compounds, especially when substituted, have been studied for their electrochemical and spectroscopic properties, providing insights into their potential as antioxidants. This research is significant for understanding the mechanisms of antioxidant activity and their applications in various industries (Rapta et al., 2009).
Electrochemistry
These compounds are further studied in the field of electrochemistry. Research in this area focuses on the electrochemical properties of this compound derivatives, contributing to a deeper understanding of their behavior in electrochemical systems. Such studies are essential for developing new materials and applications in electronics and materials science (Miura & Muranaka, 2006).
Cancer Research
In the context of cancer research, certain derivatives of this compound have shown potential as anticancer agents. Studies have identified compounds that demonstrate inhibitory activity against cancer cell lines, offering promising leads for the development of new anticancer drugs (Sunagar et al., 2016).
作用機序
Mode of Action
The exact mode of action of N-(2-propoxyphenyl)-2-butenediamide is currently unknown due to the lack of specific studies on this compound. Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including signal transduction pathways and metabolic pathways .
Pharmacokinetics
Therefore, it’s difficult to outline its impact on bioavailability .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in cell signaling, gene expression, and metabolic activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Specific studies on these aspects are currently lacking .
特性
IUPAC Name |
(E)-N'-(2-propoxyphenyl)but-2-enediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-9-18-11-6-4-3-5-10(11)15-13(17)8-7-12(14)16/h3-8H,2,9H2,1H3,(H2,14,16)(H,15,17)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRRQBZUOKATSJ-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)C=CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1NC(=O)/C=C/C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Dimethylamino)phenyl][4-(octyloxy)phenyl]methanone](/img/structure/B382053.png)
![5,7-Diphenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B382062.png)

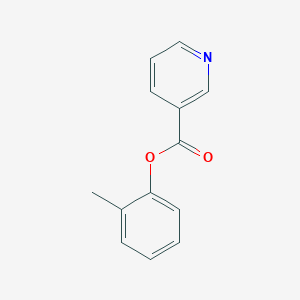
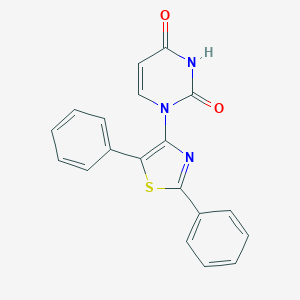
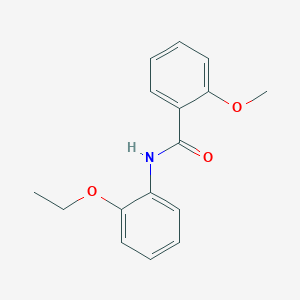

![2,2-dimethyl-N-[2,2,2-trichloro-1-(4-methyl-6-oxo-1(6H)-pyrimidinyl)ethyl]propanamide](/img/structure/B382071.png)
![2,2,4,7-Tetraphenyl-2lambda~5~-pyrimido[4,5-d][1,3,2]diazaphosphinin-5-amine](/img/structure/B382072.png)

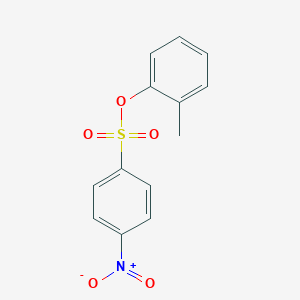
![1-{3-nitrophenyl}-2-(7-methyl[1,3]dioxolo[4,5-f][1,3]benzothiazol-6(7H)-ylidene)ethanone](/img/structure/B382075.png)
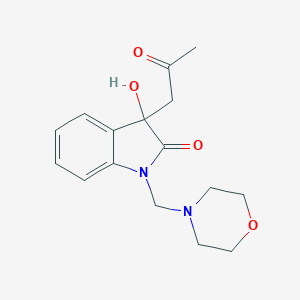
![Undecyl 6-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B382078.png)
